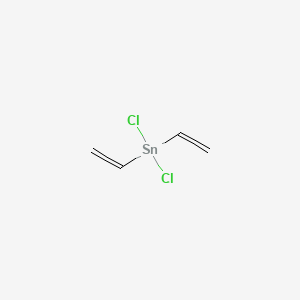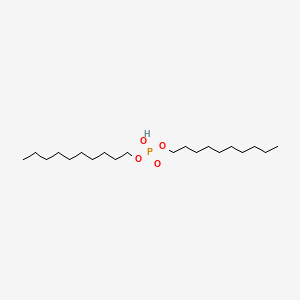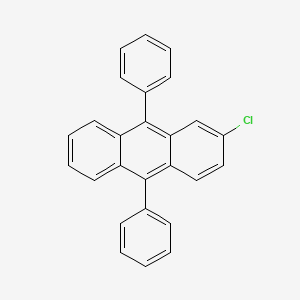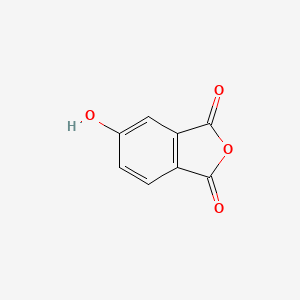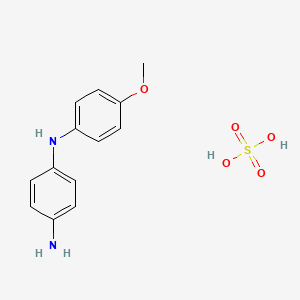
变色蓝B硫酸盐
描述
4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid is a chemical compound with the molecular formula C13H16N2O5S. This compound is commonly used in various fields, including medical, environmental, and industrial research.
科学研究应用
This compound has a wide range of scientific research applications. It is used in medical research for its potential therapeutic properties, in environmental research for its role in pollution control, and in industrial research for its use in manufacturing processes. Additionally, it is used in the synthesis of various benzimidazole derivatives, which are important for applications in optoelectronic materials .
作用机制
Target of Action
Variamine Blue B Sulfate, also known as 4-Amino-4’-methoxydiphenylamine Sulfate or 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1), is primarily used as a chromogenic reagent . It is often used in assays that require the detection of an oxidizing component .
Mode of Action
The mode of action of Variamine Blue B Sulfate involves its interaction with the oxidizing component in the assay. The compound undergoes a color change upon interaction with the oxidizing component, which can be detected spectrophotometrically . This color change is indicative of the presence and quantity of the oxidizing component in the sample.
Biochemical Pathways
Variamine Blue B Sulfate is involved in redox reactions, acting as a redox indicator . In the presence of an oxidizing agent, Variamine Blue B Sulfate is oxidized, leading to a change in its color. This change can be used to quantify the amount of the oxidizing agent in a sample.
Result of Action
The primary result of Variamine Blue B Sulfate’s action is the generation of a color change in response to the presence of an oxidizing agent. This allows for the quantification of the oxidizing agent in a sample, providing valuable information for various biochemical assays .
生化分析
Biochemical Properties
1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, affecting their catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .
Cellular Effects
The effects of 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and differentiation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling and gene expression, ultimately influencing cell behavior and function .
Temporal Effects in Laboratory Settings
The temporal effects of 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular apoptosis and necrosis . These findings highlight the importance of dosage optimization in experimental settings to avoid potential toxicity .
Metabolic Pathways
1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of key metabolic enzymes, such as dehydrogenases and oxidases, thereby affecting the levels of metabolites within the cell . These interactions can lead to changes in metabolic flux, impacting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, it has been observed to interact with membrane transporters, enabling its uptake into cells and distribution to target sites .
Subcellular Localization
The subcellular localization of 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
准备方法
The synthesis of 4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid involves several synthetic routes and reaction conditions. One method involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provides N2-aryl-4-methoxybenzene-1,2-diamines as the major product . Industrial production methods may vary, but they generally involve similar synthetic strategies to ensure the purity and yield of the compound.
化学反应分析
4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrochloric acid, DMF, and acetal . Major products formed from these reactions include N2-aryl-4-methoxybenzene-1,2-diamines and 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles .
相似化合物的比较
4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid can be compared with other similar compounds such as 1,4-Benzenediamine (p-Phenylenediamine) and N,N,N’,N’-Tetrakis(4-methoxyphenyl)benzidine . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
属性
IUPAC Name |
4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.H2O4S/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;1-5(2,3)4/h2-9,15H,14H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSZNBNGDJDEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073316 | |
| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6254-98-4, 3169-21-9 | |
| Record name | 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Phenylenediamine, N-(p-methoxyphenyl)-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003169219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azosalt A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


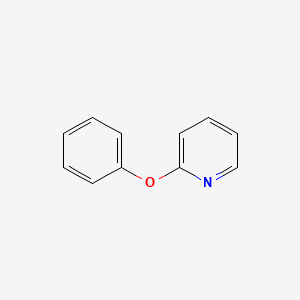
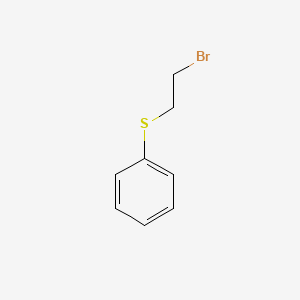

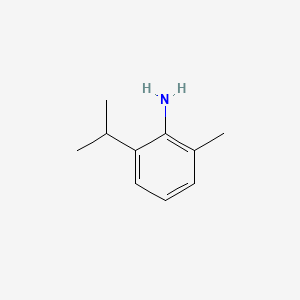
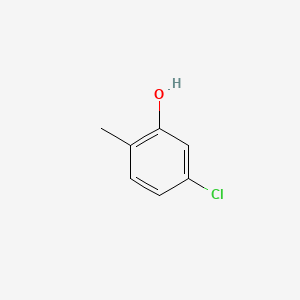
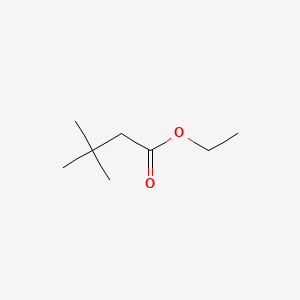
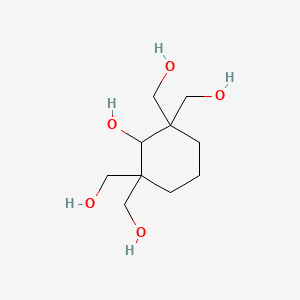

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)
